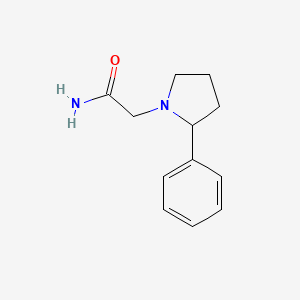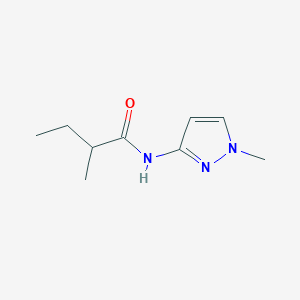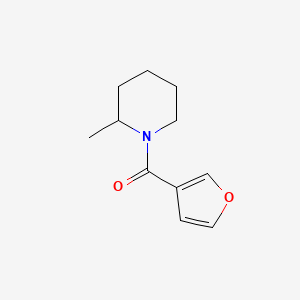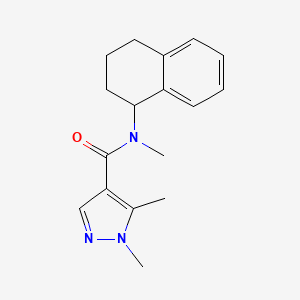![molecular formula C13H18N4O B7492629 N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide](/img/structure/B7492629.png)
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide, also known as JNJ-40411813, is a novel and potent inhibitor of the protein kinase C (PKC) family. PKC is a group of enzymes that are involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. JNJ-40411813 has been shown to have potential therapeutic applications in several diseases, including cancer, inflammation, and neurological disorders.
作用機序
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide is a selective inhibitor of the PKC family of enzymes. PKC plays a critical role in regulating several cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide can modulate these processes and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. In addition, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide has been shown to have potential applications in the treatment of heart disease and diabetes.
実験室実験の利点と制限
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of the PKC family of enzymes, which makes it a valuable tool for studying the role of PKC in cellular processes. However, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide. One area of interest is the development of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide as a potential therapeutic agent for cancer, inflammation, and neurological disorders. In addition, further studies are needed to better understand the mechanism of action of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide and its potential side effects. Finally, the development of more potent and selective inhibitors of PKC may lead to the discovery of new therapeutic agents for a wide range of diseases.
合成法
The synthesis of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide involves several steps, including the preparation of the pyrazolopyridine core and the attachment of the amide side chain. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide has been described in detail in several research papers.
科学的研究の応用
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide has been extensively studied for its potential therapeutic applications. In preclinical studies, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving cognitive function in animal models of Alzheimer's disease. In addition, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide has been shown to have potential applications in the treatment of heart disease and diabetes.
特性
IUPAC Name |
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-5-8(2)13(18)15-10-6-11-9(3)16-17(4)12(11)14-7-10/h6-8H,5H2,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWUZTWDSHAJJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC2=C(N=C1)N(N=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

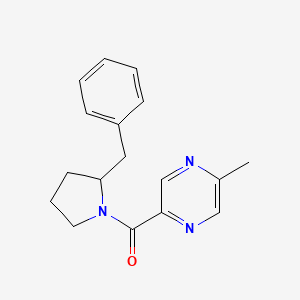

![3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide](/img/structure/B7492570.png)


![4-[[4-[1-(2-Bicyclo[2.2.1]heptanyl)ethylsulfamoyl]phenyl]carbamoyl]benzoic acid](/img/structure/B7492613.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492631.png)

